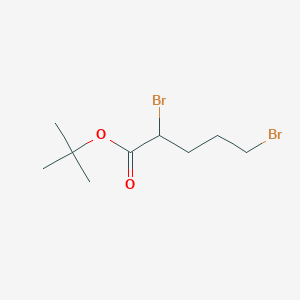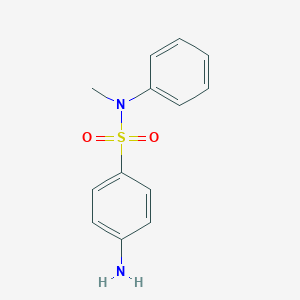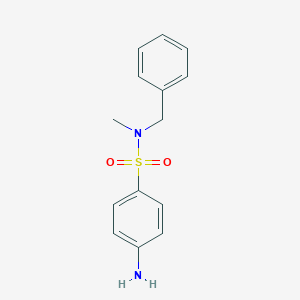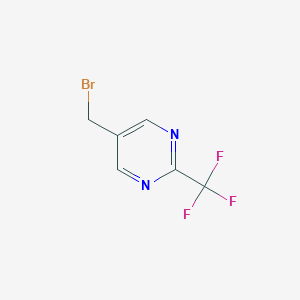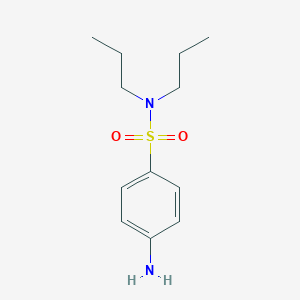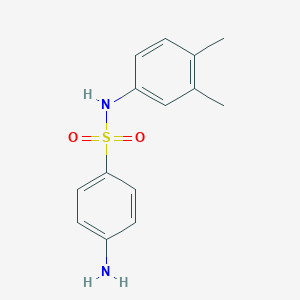
2-Benzylidenecyclohexanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidenecyclohexanone oxime, also known as benzylideneacetone oxime (BAO), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Wirkmechanismus
The mechanism of action of 2-Benzylidenecyclohexanone oxime involves the inhibition of topoisomerase II activity, which leads to the accumulation of DNA damage and subsequent induction of apoptosis in cancer cells. The compound also exhibits anti-inflammatory and antioxidant properties by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemische Und Physiologische Effekte
2-Benzylidenecyclohexanone oxime has been shown to exhibit significant anticancer activity in vitro and in vivo. The compound induces apoptosis in cancer cells by inhibiting topoisomerase II activity and has been found to be effective against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-Benzylidenecyclohexanone oxime exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-Benzylidenecyclohexanone oxime is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. The compound also exhibits significant anticancer activity and anti-inflammatory properties, making it a potential candidate for the development of novel therapeutics. However, one of the limitations of 2-Benzylidenecyclohexanone oxime is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research of 2-Benzylidenecyclohexanone oxime. One potential direction is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of the compound in vivo. Another direction is the investigation of the compound's potential applications in catalysis and material science. Additionally, further studies are needed to elucidate the mechanism of action of 2-Benzylidenecyclohexanone oxime and its potential applications in the treatment of various inflammatory disorders.
Conclusion
2-Benzylidenecyclohexanone oxime is a chemical compound that exhibits significant anticancer activity, anti-inflammatory properties, and antioxidant properties. The compound has potential applications in various fields, including medicinal chemistry, material science, and catalysis. The relatively simple synthesis method of 2-Benzylidenecyclohexanone oxime makes it easily accessible for laboratory experiments, but its low solubility in water may limit its bioavailability and efficacy in vivo. Further research is needed to elucidate the mechanism of action and potential applications of 2-Benzylidenecyclohexanone oxime in various fields.
Synthesemethoden
The synthesis of 2-Benzylidenecyclohexanone oxime can be achieved through the reaction of 2-Benzylidenecyclohexanone oximecetone and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature for several hours, resulting in the formation of a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-Benzylidenecyclohexanone oxime has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. Additionally, 2-Benzylidenecyclohexanone oxime has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Eigenschaften
CAS-Nummer |
114506-90-0 |
|---|---|
Produktname |
2-Benzylidenecyclohexanone oxime |
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
(NE)-N-[(2E)-2-benzylidenecyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C13H15NO/c15-14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10,15H,4-5,8-9H2/b12-10+,14-13+ |
InChI-Schlüssel |
RWOLAHHEUZXIJZ-HBKPYOMSSA-N |
Isomerische SMILES |
C1CC/C(=N\O)/C(=C/C2=CC=CC=C2)/C1 |
SMILES |
C1CCC(=NO)C(=CC2=CC=CC=C2)C1 |
Kanonische SMILES |
C1CCC(=NO)C(=CC2=CC=CC=C2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



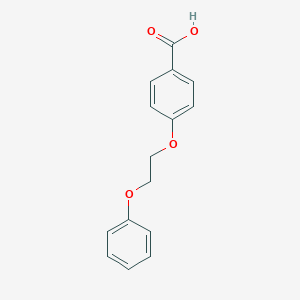
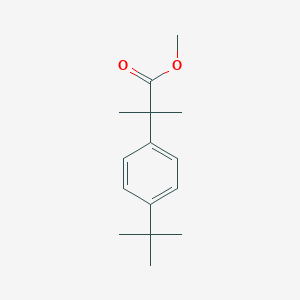
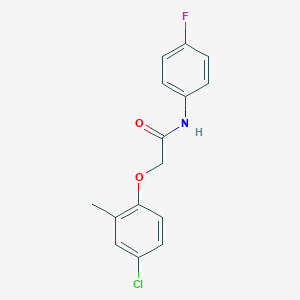
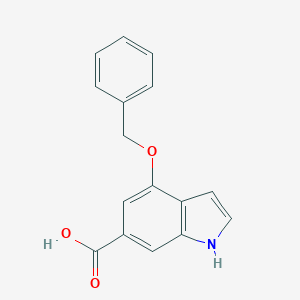
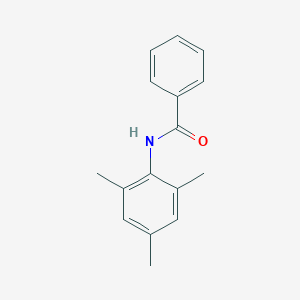
![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)
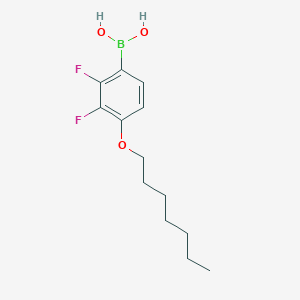
![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)
